molecular formula C6H4BF3O2 B107341 2,4,5-Trifluorophenylboronic acid CAS No. 247564-72-3

2,4,5-Trifluorophenylboronic acid

Cat. No.: B107341
CAS No.: 247564-72-3
M. Wt: 175.9 g/mol
InChI Key: KCHHKNCSISEAAE-UHFFFAOYSA-N
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Description

2,4,5-Trifluorophenylboronic acid is an organoboron compound with the molecular formula C6H4BF3O2. It is a derivative of phenylboronic acid where three hydrogen atoms on the phenyl ring are replaced by fluorine atoms at the 2, 4, and 5 positions. This compound is known for its stability and reactivity, making it valuable in various chemical syntheses and industrial applications .

Mechanism of Action

Target of Action

2,4,5-Trifluorophenylboronic acid is a type of boronic acid, which is often used as a reactant in various chemical reactions . The primary targets of this compound are the molecules it reacts with in these chemical reactions. For instance, it is commonly used in Suzuki-Miyaura coupling reactions .

Mode of Action

In Suzuki-Miyaura coupling reactions, this compound acts as a boron source . The boronic acid reacts with a halide or pseudohalide compound in the presence of a base and a palladium catalyst to form a new carbon-carbon bond .

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the specific reaction it is involved in. In general, the compound plays a crucial role in the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

Like other boronic acids, it is likely to have good bioavailability due to its ability to form stable complexes with various biological molecules .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide range of organic compounds, including biologically active compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the temperature, the choice of base, and the type of palladium catalyst used . Additionally, the compound should be handled in a well-ventilated environment to minimize exposure to dust .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trifluorophenylboronic acid typically involves the following steps:

    Grignard Reaction: The process begins with the formation of a Grignard reagent by reacting 2,4,5-trifluorobromobenzene with magnesium in anhydrous ether.

    Borylation: The Grignard reagent is then treated with trimethyl borate in tetrahydrofuran at low temperatures (0°C).

    Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trifluorophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2,4,5-Trifluorophenylboronic acid is unique due to the specific positioning of its fluorine atoms, which imparts distinct electronic and steric properties. These properties enhance its reactivity and stability, making it particularly useful in various chemical and industrial applications .

Properties

IUPAC Name

(2,4,5-trifluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHHKNCSISEAAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382451
Record name 2,4,5-Trifluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247564-72-3
Record name (2,4,5-Trifluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247564-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trifluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-Trifluorophenylboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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